N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a benzenesulfonamide group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a category to which this compound belongs, have been reported to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been found to inhibit the formation of yeast to mold as well as ergosterol formation in yeast cells .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
It’s reported that imidazo[1,2-a]pyridine derivatives could be moderately toxic to humans .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to exhibit potent activity against several multidrug-resistant candida species .
Action Environment
It’s worth noting that the synthesis of imidazo[1,2-a]pyridine derivatives can be influenced by different reaction conditions .
Preparation Methods
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-aminopyridine, which undergoes imine condensation and subsequent alkylation at the pyridine nitrogen atom Industrial production methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Chemical Reactions Analysis
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-13-5-7-15(8-6-13)22(20,21)17-10-9-14-12-19-11-3-2-4-16(19)18-14/h2-8,11-12,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJIUBVUWSJTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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